molecular formula C15H17N3O5 B12880329 N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide CAS No. 66064-17-3

N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide

Cat. No.: B12880329
CAS No.: 66064-17-3
M. Wt: 319.31 g/mol
InChI Key: OUFKBMNTEUCLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinomethyl group attached to a pyrrolidine-2,5-dione ring, with a nitrophenyl substituent at the third position. The unique structure of this compound lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholinomethyl Group: This step involves the reaction of the pyrrolidine-2,5-dione with morpholine and formaldehyde under controlled conditions.

    Attachment of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be accomplished using a nitrating agent such as nitric acid.

Industrial Production Methods: In an industrial setting, the production of 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.

    Influencing Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

    1-(Morpholinomethyl)-3-phenylpyrrolidine-2,5-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-(Piperidin-1-ylmethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione: Contains a piperidinyl group instead of a morpholinomethyl group, leading to variations in its properties.

Uniqueness: 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the morpholinomethyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications.

Biological Activity

N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis and Chemical Structure

The compound is synthesized through a Mannich reaction involving morpholine, formaldehyde, and 2-(m-nitrophenyl)succinimide. The presence of the morpholinomethyl group enhances solubility and bioavailability, which is crucial for its pharmacological applications.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The nitro group in the structure has been shown to enhance antimicrobial properties. Compounds containing nitro functionalities often exhibit significant antibacterial and antifungal activities due to their ability to induce oxidative stress in microbial cells .
  • Anticonvulsant Activity : Similar cyclic imides have demonstrated anticonvulsant properties. Studies indicate that derivatives of succinimides can modulate neurotransmitter release, potentially providing therapeutic effects against epilepsy .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, as many nitro-substituted compounds are known to inhibit pro-inflammatory cytokines and pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Morpholinomethyl Group : This moiety enhances the lipophilicity and permeability of the compound, facilitating its interaction with biological membranes.
  • Nitro Group : The presence of the nitro group is critical for its biological activity, influencing both redox reactions and molecular interactions within cells. This group can act as a pharmacophore for antimicrobial action while also being a toxicophore, necessitating careful evaluation in therapeutic contexts .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Evaluation : A study on nitro-substituted compounds revealed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to microbial cell death .
  • Anticonvulsant Screening : Research on related succinimide derivatives indicated promising anticonvulsant activity through modulation of gamma-aminobutyric acid (GABA) receptors. Compounds were tested using the maximal electroshock (MES) test, showing efficacy at various dosages .
  • Anti-inflammatory Studies : Investigations into the anti-inflammatory effects of similar compounds demonstrated inhibition of cytokine release in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity TypeCompound/Study ReferenceObserved EffectMechanism
Antimicrobial Significant activity against bacteriaInduction of oxidative stress
Anticonvulsant Efficacy in MES testModulation of GABA receptors
Anti-inflammatory Inhibition of cytokine releaseBlockade of inflammatory pathways

Properties

CAS No.

66064-17-3

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H17N3O5/c19-14-9-13(11-2-1-3-12(8-11)18(21)22)15(20)17(14)10-16-4-6-23-7-5-16/h1-3,8,13H,4-7,9-10H2

InChI Key

OUFKBMNTEUCLPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.